molecular formula C14H15NO B13627540 3-(6-Methoxynaphthalen-2-yl)azetidine

3-(6-Methoxynaphthalen-2-yl)azetidine

Cat. No.: B13627540
M. Wt: 213.27 g/mol
InChI Key: KUQLXOOAFXHTNE-UHFFFAOYSA-N
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Description

3-(6-Methoxynaphthalen-2-yl)azetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxy group attached to the naphthalene ring, which is further connected to an azetidine ring. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxynaphthalen-2-yl)azetidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxynaphthalene and azetidine.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a series of reactions, including halogenation and nucleophilic substitution.

    Cyclization: The intermediate compound undergoes cyclization to form the azetidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxynaphthalen-2-yl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group or other substituents on the naphthalene ring can be replaced through substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions may produce various substituted azetidines.

Scientific Research Applications

3-(6-Methoxynaphthalen-2-yl)azetidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Methoxynaphthalen-2-yl)azetidine is unique due to its specific structural features, such as the methoxy group on the naphthalene ring and the azetidine ring. These features contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

3-(6-methoxynaphthalen-2-yl)azetidine

InChI

InChI=1S/C14H15NO/c1-16-14-5-4-10-6-11(13-8-15-9-13)2-3-12(10)7-14/h2-7,13,15H,8-9H2,1H3

InChI Key

KUQLXOOAFXHTNE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3CNC3

Origin of Product

United States

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